3-Bromo-5-chloro-2-methylbenzonitrile
Description
3-Bromo-5-chloro-2-methylbenzonitrile (C₈H₅BrClN, molecular weight: 234.49 g/mol) is a halogenated aromatic nitrile featuring bromine, chlorine, and methyl substituents at positions 3, 5, and 2, respectively, on the benzene ring. This compound is part of a broader class of benzonitrile derivatives, which are pivotal intermediates in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric tunability.
Properties
IUPAC Name |
3-bromo-5-chloro-2-methylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c1-5-6(4-11)2-7(10)3-8(5)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGFALYBVXIJPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2-methylbenzonitrile typically involves the bromination and chlorination of 2-methylbenzonitrile. The process can be carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to maximize yield and purity. The compound is then purified through various techniques such as recrystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-2-methylbenzonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are typically used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Bromo-5-chloro-2-methylbenzonitrile is used extensively in scientific research, particularly in:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: As an intermediate in the development of new drugs and therapeutic agents.
Material Science: In the synthesis of novel materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2-methylbenzonitrile is primarily related to its ability to undergo substitution and coupling reactions. These reactions enable the compound to form new chemical bonds and structures, which can interact with various molecular targets and pathways in biological systems. The specific molecular targets and pathways depend on the context of its application, such as drug development or material synthesis .
Comparison with Similar Compounds
5-Bromo-2-hydroxybenzonitrile (C₇H₄BrNO)
5-Bromo-2-hydroxy-3-methylbenzonitrile (C₈H₆BrNO)
- Substituents : Bromine (position 5), hydroxyl (position 2), and methyl (position 3).
- Methyl substitution at position 3 introduces steric effects that may alter reactivity compared to the target’s 2-methyl group.
- Applications: Not explicitly stated, but high similarity suggests overlapping roles in bioactive molecule synthesis .
3-(Bromomethyl)-5-chlorobenzonitrile (C₈H₅BrClN)
- Substituents : Bromomethyl (-CH₂Br) at position 3, chlorine at position 4.
- Key Properties :
3-Acetyl-5-bromo-2-hydroxybenzonitrile (C₉H₆BrNO₂)
- Substituents : Acetyl (-COCH₃) at position 3, bromine at position 5, hydroxyl at position 2.
- Hydroxyl group enables hydrogen bonding, contrasting with the target’s non-polar methyl group.
Data Table: Structural and Functional Comparison
Key Findings and Implications
- Substituent Effects: Halogen position (e.g., bromine at 3 vs. 5) influences electronic distribution and steric hindrance. Polar groups (e.g., -OH) enhance solubility and intermolecular interactions, whereas non-polar groups (e.g., -CH₃) improve lipid solubility.
- Synthetic Utility : Bromine and chlorine atoms serve as handles for cross-coupling reactions, while nitrile groups enable further functionalization.
- Research Gaps : Detailed thermodynamic data (e.g., melting points, solubility) and biological activity profiles for the target compound remain unaddressed in the literature, warranting further study.
Biological Activity
3-Bromo-5-chloro-2-methylbenzonitrile is an organic compound characterized by the presence of bromine, chlorine, and a nitrile functional group. Its molecular formula is , and it has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula :
- Molecular Weight : 232.51 g/mol
- Functional Groups : Bromine (Br), Chlorine (Cl), Nitrile (-C≡N)
The presence of halogen atoms and a nitrile group may influence the compound's biological activity, affecting its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The halogen substituents can enhance lipophilicity and modulate binding affinity, which is crucial for therapeutic applications. The nitrile group may also participate in nucleophilic attacks, facilitating various biochemical interactions.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, benzofuroxan derivatives have shown intrinsic apoptosis induction in melanoma cells through the modulation of AKT/BIM signaling pathways . This suggests that halogenated benzonitriles could potentially serve as leads in developing new anticancer agents.
Antimicrobial Properties
Halogenated compounds, including those similar to this compound, have demonstrated antimicrobial activity. Research has shown that the introduction of halogens can enhance the potency of compounds against various bacterial strains. The precise mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound can be summarized as follows:
| Substituent | Effect on Activity |
|---|---|
| Bromine (Br) | Increases lipophilicity and enhances binding affinity to targets |
| Chlorine (Cl) | Modulates electronic properties, potentially improving interaction with receptors |
| Methyl Group | Influences steric hindrance and solubility, impacting overall bioavailability |
The combination of these substituents contributes to the compound's unique biological profile.
Case Studies
- Anticancer Screening : A study evaluated various benzonitrile derivatives for their anticancer properties using human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against melanoma cells .
- Antimicrobial Testing : In another investigation, several halogenated benzonitriles were tested against common pathogens. The findings revealed that these compounds showed promising antibacterial activity, suggesting their potential use in developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
